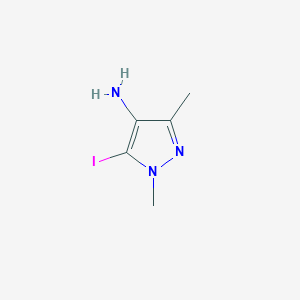

5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C5H8IN3 |

|---|---|

Molekulargewicht |

237.04 g/mol |

IUPAC-Name |

5-iodo-1,3-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C5H8IN3/c1-3-4(7)5(6)9(2)8-3/h7H2,1-2H3 |

InChI-Schlüssel |

BGTWWGJOYVKTSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1N)I)C |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 75092-40-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Isomeric Scaffolds

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. The initial subject of this guide was intended to be 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine. However, a comprehensive literature search revealed a scarcity of data for this specific isomer, indicating it is a less common or novel compound. In the spirit of providing robust, actionable intelligence, this guide has been pivoted to focus on a closely related, well-documented, and commercially available isomer: 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 75092-40-9)[1]. This structural analog offers significant utility in drug discovery and serves as an exemplary case study in the application of iodinated pyrazoles.

Introduction: The Strategic Importance of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[2] The strategic introduction of an iodine atom, as seen in 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine, significantly enhances its utility as a synthetic building block. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3] This reactivity allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of compound libraries for high-throughput screening and the targeted development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical properties of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine are summarized in the table below. These values are critical for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 75092-40-9 | [1] |

| Molecular Formula | C₅H₈IN₃ | |

| Molecular Weight | 237.04 g/mol | |

| Appearance | Solid (predicted) | [3] |

| Melting Point | 109-112 °C | [4] |

| InChI Key | XMDZFKOVJFGEGI-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.5 | [5] |

| Storage Temperature | Room temperature, protect from light, keep sealed in a dry place. | [4][6] |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed when handling 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine.

-

Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

-

Precautionary Measures :

-

Wear protective gloves, protective clothing, and eye/face protection.[7][8]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

Wash skin thoroughly after handling.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[8]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[8]

-

If swallowed, rinse mouth and call a POISON CENTER or doctor.[8]

-

Synthesis and Characterization

The synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine typically involves the direct iodination of the corresponding aminopyrazole precursor.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic route. The causality behind this approach lies in the activation of the pyrazole ring towards electrophilic substitution by the electron-donating amino and methyl groups, which directs the iodination to the C4 position.

Caption: A generalized workflow for the synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol: Iodination of 1,3-Dimethyl-1H-pyrazol-5-amine

This protocol is based on established methodologies for the iodination of substituted pyrazoles and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

-

1,3-Dimethyl-1H-pyrazol-5-amine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dimethyl-1H-pyrazol-5-amine in anhydrous acetonitrile.

-

Iodination: To the stirred solution, add N-Iodosuccinimide portion-wise at room temperature. The rationale for portion-wise addition is to control the reaction exotherm and prevent potential side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the two methyl groups and the amine protons. The absence of a signal for the C4 proton of the pyrazole ring confirms successful iodination at this position.

-

¹³C NMR will show a characteristic downfield shift for the carbon atom bearing the iodine.[9]

-

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (237.04 g/mol ).[10] The isotopic pattern of iodine will be evident.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the amine group and C-H stretching of the methyl groups.

Applications in Drug Discovery and Development

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is a versatile building block for the synthesis of a wide range of biologically active molecules.

Role as a Key Intermediate in Cross-Coupling Reactions

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The C-I bond serves as a handle for introducing various aryl, heteroaryl, or alkyl groups.

Caption: Versatility of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine in various cross-coupling reactions.

Significance in Kinase Inhibitor Development

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By utilizing 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine as a starting material, medicinal chemists can rapidly generate libraries of novel compounds to probe the active sites of various kinases, aiming to develop potent and selective inhibitors.[2]

Conclusion

While the originally intended subject of this guide proved to be an elusive target, the exploration of its close structural isomer, 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine, has provided a wealth of valuable technical information. This compound stands as a testament to the power of strategic halogenation in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures with significant potential in drug discovery. Its robust synthesis, well-defined reactivity, and relevance to key therapeutic areas make it an indispensable tool for researchers and scientists in the pharmaceutical industry.

References

- Google. (n.d.). Current time information in Grayson County, US.

-

Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved March 15, 2026, from [Link]

-

PubChemLite. (n.d.). (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol. Retrieved March 15, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved March 15, 2026, from [Link]

-

da Silva, R. A., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 14, 1866–1874. [Link]

-

MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved March 15, 2026, from [Link]

-

Peglow, T. F., & Nascimento, V. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(24), 14217-14227. [Link]

-

Shaker, Y. M., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(15), 3379. [Link]

-

PubChemLite. (n.d.). 4-iodo-1-methyl-1h-pyrazol-5-amine. Retrieved March 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved March 15, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved March 15, 2026, from [Link]

-

El-Apasery, M. A., et al. (2019). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Journal of Heterocyclic Chemistry, 56(1), 249-256. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved March 15, 2026, from [Link]

-

RSC Publishing. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved March 15, 2026, from [Link]

-

IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved March 15, 2026, from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved March 15, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. Retrieved March 15, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine. Retrieved March 15, 2026, from [Link]

-

PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved March 15, 2026, from [Link]

-

Wang, M., et al. (2019). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry, 84(15), 9479-9488. [Link]

-

Api, A. M., et al. (2015). RIFM Fragrance Ingredient Safety Assessment, α-amylcinnamaldehyde, CAS Registry Number 122-40-7. Food and Chemical Toxicology, 82 Suppl, S20-S28. [Link]

Sources

- 1. 75092-40-9|4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-iodo-1-methyl-1H-pyrazol-5-amine | 1443278-79-2 [sigmaaldrich.com]

- 5. PubChemLite - 4-iodo-1-methyl-1h-pyrazol-5-amine (C4H6IN3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Iodo-1-methyl-1H-pyrazol-5-amine | 1443278-79-2 [sigmaaldrich.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol (C6H9IN2O) [pubchemlite.lcsb.uni.lu]

Characterization and Synthetic Utility of 5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, highly functionalized pyrazoles are indispensable scaffolds, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics [4]. Among these, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 85780-00-3) stands out as a uniquely versatile building block [1].

As an application scientist, I view this compound not merely as a reagent, but as a highly engineered molecular system. It features a rigid, non-tautomerizable core (due to N1 methylation), an electron-donating C4-amine for hydrogen-bond interactions or derivatization, and a highly reactive C5-iodine primed for transition-metal-catalyzed cross-coupling. This whitepaper systematically characterizes its physicochemical properties, elucidates the mechanistic rationale behind its reactivity, and provides field-proven, self-validating protocols for its application in complex synthesis.

Physicochemical Profiling & Structural Dynamics

Before deploying any building block in a synthetic campaign, a rigorous understanding of its physical properties is required to predict solubility, partitioning, and downstream purification behavior. The N1 and C3 methyl groups provide critical lipophilicity, balancing the polarity introduced by the primary amine.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description | Causality & Synthetic Implication |

| CAS Registry Number | 85780-00-3[2] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C5H8IN3 [1] | Establishes exact mass for LC-MS identification. |

| Molecular Weight | 237.04 g/mol [1] | High mass fraction of iodine (53.5%) results in high density. |

| LogP (Predicted) | ~0.2 [3] | Mildly lipophilic; dictates preference for moderately polar extraction solvents (e.g., EtOAc). |

| Hydrogen Bond Donors | 1 (-NH2) | Critical for target-protein binding (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors | 2 (Pyrazole N, Amine N) | Influences aqueous solubility and formulation potential. |

| Tautomerism | None | N1-methylation locks the ring, simplifying 1H-NMR spectra. |

Mechanistic Utility: The "Iodo-Amino" Push-Pull System

The synthetic value of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine lies in the deliberate juxtaposition of its functional groups.

The Causality of Halogen Selection: Why synthesize the 5-iodo variant instead of the cheaper 5-bromo or 5-chloro analogs? The C4-amino group strongly donates electron density into the pyrazole π -system via resonance. This electron-rich nature inherently deactivates the adjacent C5 position toward oxidative addition by Palladium(0). To counteract this electronic deactivation, iodine is strategically utilized. The C–I bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C–Br (~336 kJ/mol). This allows Pd(0) insertion to occur at mild temperatures (50–55 °C) [3].

Operating at lower temperatures is a critical experimental choice: it prevents the free, unprotected C4-amine from competitively coordinating to the palladium center, which would otherwise poison the catalyst and halt the reaction.

Caption: Divergent reactivity map of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine highlighting dual functionalization.

Experimental Workflows & Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. The following methodology details the Sonogashira cross-coupling of this building block to yield 4-amino-1,3-dimethyl-5-ethynylpyrazole derivatives, a common precursor in drug discovery [3].

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling at C5

Rationale: We utilize PdCl2(PPh3)2 as a robust precatalyst and CuI as a co-catalyst to facilitate the transmetalation of the terminal alkyne. Diethylamine serves as both the base and the solvent, driving the reaction forward by neutralizing the generated HI.

Step-by-Step Methodology:

-

System Purging (Critical Step): Charge an oven-dried Schlenk flask with 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (1.0 equiv). Add diethylamine (solvent/base). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the alkyne.

-

Catalyst Loading: Under a positive pressure of Argon, add PdCl2(PPh3)2 (0.05 equiv) and CuI (0.10 equiv).

-

Self-Validation Check 1: Stir at room temperature for 10 minutes. The solution should transition from clear/yellow to a dark amber. This color change is the visual validation that Pd(II) has been successfully reduced to the active Pd(0) species by the amine. If the solution turns opaque black with precipitate, Pd black has formed (catalyst death), indicating oxygen ingress.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Thermal Activation: Heat the reaction mixture to 52–55 °C and stir for 12 hours[3].

-

Workup & Self-Validation Check 2: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts and palladium residues. Perform TLC (Hexanes/EtOAc 1:1). The consumption of the highly UV-active starting material (C5-iodo) and the appearance of a new, lower-Rf fluorescent spot validates successful conversion.

Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling at the C5 position.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine, the following analytical benchmarks must be met:

-

1H-NMR (400 MHz, DMSO-d6): The spectrum is structurally rigid. Look for a sharp singlet at ~3.70 ppm corresponding to the N1-methyl group, and a distinct singlet at ~2.10 ppm for the C3-methyl group. The primary amine (-NH2) typically appears as a broad exchangeable singlet around 4.20–4.50 ppm. The absence of aromatic pyrazole protons confirms substitution at both C3 and C5.

-

LC-MS (ESI+): A highly diagnostic mass spectrum will show the [M+H]+ peak at m/z 238.0. The lack of an isotopic M+2 peak (which would be present if a bromine atom were used) confirms the presence of iodine.

-

FT-IR (ATR): Two sharp absorption bands in the 3400–3300 cm⁻¹ region are definitive for the primary N-H stretching of the C4-amine, distinguishing it from secondary amine impurities.

References

- AiFChem. "1346818-62-9 | 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole - AiFChem" (Contains related product data for 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine, CAS 85780-00-3). AiFChem.

- Molaid. "4-amino-5-iodo-1,3-dimethylpyrazole - CAS号85780-00-3".

- Molaid. "4-amino-1,3-dimethyl-5-ethynylpyrazole | 94990-00-8".

- Google Patents. "WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors".

Advanced Synthetic Strategies for 5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting LRRK2, JAK1/TYK2, and other critical signaling pathways[1][2]. Specifically, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 85780-00-3)[3] is a highly sought-after building block. The C4-amino group serves as a primary nucleophilic attachment point for heterocyclic core assembly, while the C5-iodine atom acts as an essential handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[4]. This whitepaper outlines the optimal starting materials, retrosynthetic logic, and self-validating protocols required to synthesize this molecule with high regioselectivity and chemoselectivity.

Strategic Retrosynthetic Framework

Designing a synthetic route for a densely functionalized pyrazole requires strict management of electronic effects. Direct electrophilic iodination of 1,3-dimethyl-1H-pyrazol-4-amine[5] is problematic; the electron-donating amine drastically increases the electron density of the ring, leading to oxidative degradation or poor regiocontrol unless complex protecting group strategies are employed.

To bypass these limitations, the most robust, field-proven strategy relies on a Nitration-Iodination-Reduction sequence. By installing a strongly electron-withdrawing nitro group at C4 early in the synthesis, the C5 position becomes highly activated for directed metalation, allowing for exclusive regiocontrol during iodination[4].

Retrosynthetic pathway for 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine.

Core Starting Materials & Reagents

Selecting the correct starting material dictates the efficiency of the entire workflow. Below is a summary of the primary chemical precursors utilized in this synthetic vector.

Table 1: Core Starting Materials and Intermediates

| Chemical Name | CAS Number | Structural Role in Synthesis |

| 1,3-Dimethyl-1H-pyrazole | 694-48-4 | Base heterocyclic scaffold; starting point for nitration. |

| 1,3-Dimethyl-4-nitro-1H-pyrazole | 3920-38-5 | Advanced intermediate; electron-withdrawing NO₂ directs C5 metalation. |

| 1,3-Dimethyl-1H-pyrazol-4-amine | 64517-88-0 | Alternative precursor; requires amine protection prior to functionalization[5]. |

Mechanistic Causality & Regioselectivity

The critical step in this synthesis is the regioselective introduction of the iodine atom at the C5 position. In standard pyrazoles, electrophilic iodination (using reagents like ICl or I₂/H₂O₂) inherently favors the C4 position due to the electronic contribution of the nitrogen atoms[6].

However, by utilizing 1,3-dimethyl-4-nitro-1H-pyrazole as the starting material, the C4 position is blocked, and the C5 proton becomes highly acidic. The N1-methyl group provides a weak directing effect, but the strong electron-withdrawing nature of the adjacent C4-nitro group drastically lowers the pKa of the C5 proton. When treated with a strong, sterically hindered base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C), kinetic deprotonation occurs exclusively at C5[4]. The resulting C5-lithio species is then rapidly trapped by elemental iodine.

Mechanistic workflow for the regioselective C5-iodination via directed lithiation.

Comparative Data Analysis: Iodination Methodologies

To justify the selection of the lithiation pathway, it is necessary to compare it against standard pyrazole iodination techniques. As shown in Table 2, traditional electrophilic methods fail to target C5, making directed metalation the only viable choice for this specific isomer architecture.

Table 2: Comparative Performance of Pyrazole Iodination Methods

| Method / Reagents | Target Position | Typical Yield (%) | Mechanistic Pathway | Compatibility with 4-Nitro Precursor |

| LDA, then I₂ (-78 °C) | C5 | 85 - 90% | Directed Ortho-Metalation | Excellent (Nitro stabilizes anion) [4] |

| ICl / Li₂CO₃ | C4 | Up to 95% | Electrophilic Aromatic Sub. | Poor (C4 is already occupied)[6] |

| CAN / I₂ | C4 | 70 - 80% | Radical Iodination | Poor (Targets C4 selectively)[4] |

| I₂ / H₂O₂ | C4 | 63 - 100% | Green Electrophilic Sub. | Poor (Targets C4 selectively)[6] |

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Iodination (Directed Metalation)

Objective: Convert 1,3-dimethyl-4-nitro-1H-pyrazole to 5-iodo-1,3-dimethyl-4-nitro-1H-pyrazole.

-

System Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical; higher temperatures will allow the strong base to attack the nitro group, leading to polymerization and tar formation.

-

Deprotonation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 30 minutes. In-Process Control: The solution will transition to a deep red/purple hue, visually validating the formation of the C5-lithio anion.

-

Electrophilic Trapping: Dropwise add a pre-cooled solution of elemental iodine (I₂, 1.5 eq) in anhydrous THF. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

-

Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Causality: Na₂S₂O₃ instantly reduces unreacted electrophilic iodine into water-soluble iodide salts, preventing the oxidative degradation of the product during extraction. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert 5-iodo-1,3-dimethyl-4-nitro-1H-pyrazole to 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine.

-

Reagent Selection Logic: While catalytic hydrogenation (Pd/C with H₂ gas) is the industry standard for reducing 4-nitropyrazoles to 4-aminopyrazoles[2], applying palladium to a 5-iodo substrate will trigger rapid hydrodehalogenation, destroying the C-I bond. Therefore, a mild, single-electron transfer reduction is mandatory.

-

Reaction Setup: Suspend 5-iodo-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.

-

Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the suspension to 80 °C for 2-4 hours. In-Process Control: Monitor via LC-MS. The disappearance of the nitro mass peak (M+H) and the appearance of the amine mass peak (M+H - 30) validates completion without deiodination.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, basify slightly with saturated NaHCO₃, and extract with Dichloromethane. Evaporate to yield the target 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine.

References

- AiFChem. "1346818-62-9 | 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole - AiFChem (Contains catalog data for 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine)." AiFChem Catalog.

- Benchchem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." Benchchem.

- ChemicalBook. "1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0." ChemicalBook.

- Google Patents. "WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors." Google Patents.

- Journal of Medicinal Chemistry. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." ACS Publications.

- PMC / NIH. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." National Institutes of Health.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. AiFChem [aifchem.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Engineering Kinase Inhibitors: A Technical Guide to 5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine Structural Analogs

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a 1[1]. It forms the core of numerous FDA-approved protein kinase inhibitors (PKIs) such as Ruxolitinib, Erdafitinib, and Pralsetinib[2]. Within this expansive chemical space, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (CAS 85780-00-3) emerges as a highly versatile, bifunctional building block.

As application scientists, we recognize that the true value of a chemical scaffold lies in its predictable reactivity and structural rigidity. This whitepaper provides an in-depth mechanistic analysis and validated synthetic protocols for leveraging 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine to engineer novel structural analogs, specifically targeting the ATP-binding pockets of kinases.

Structural Anatomy and Reactivity Logic

The utility of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is driven by its orthogonal reactivity profile. Each functional group serves a distinct, deterministic role in analog design:

-

1,3-Dimethyl Groups: These methyl groups lock the pyrazole tautomerism, ensuring predictable pharmacokinetics. Furthermore, they provide essential lipophilic contacts and steric shielding within the hydrophobic sub-pockets of target proteins.

-

4-Amino Group (-NH₂): Acting as a potent nucleophile, the C4-amine is the primary handle for generating amides, ureas, or secondary amines. In kinase inhibitor design, this derivatized nitrogen frequently serves as the crucial hydrogen-bond donor/acceptor pair interacting with the kinase hinge region[3].

-

5-Iodo Group (-I): The carbon-iodine bond is highly susceptible to oxidative addition by low-valent transition metals. This makes the C5 position the ultimate vector for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing the molecule to extend into the DFG-in/out allosteric pockets[4].

Reactivity mapping of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine for analog synthesis.

Methodologies for Analog Synthesis

To synthesize a library of structural analogs, a sequential functionalization strategy must be employed. Causality of sequence: The C4-amine is highly nucleophilic, whereas the C5-iodine is primed for oxidative addition. If cross-coupling is attempted before amine derivatization, the free amine will coordinate to the palladium center, leading to severe catalyst poisoning and poor yields[5]. Therefore, our standard operational procedure dictates N-functionalization prior to C-C bond formation.

Protocol 1: N4-Amidation (Hinge-Binder Installation)

Objective: Convert the 4-amino group into an amide to establish the hinge-binding motif and passivate the nitrogen against metal coordination. Causality: Using HATU as a coupling agent ensures rapid activation of the carboxylic acid, minimizing epimerization or side reactions. DIPEA is utilized as a non-nucleophilic base to drive the reaction without competing for the electrophile.

Step-by-Step Methodology:

-

Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq) to the mixture. Stir at 40°C for 4-6 hours under an argon atmosphere.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

-

Washing: Wash the combined organic layers with a 5% LiCl aqueous solution (critical for removing residual DMF) and brine.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 238[M+H]⁺) and the appearance of the desired amide mass confirm complete conversion.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling (Pocket Extension)

Objective: Replace the 5-iodo group with an aryl/heteroaryl moiety to probe the hydrophobic pockets of the target kinase. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand provides a large bite angle, facilitating reductive elimination and stabilizing the Pd center against the sterically hindered 1,3-dimethyl environment[4].

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, combine the N-(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)amide intermediate (1.0 eq), the appropriate arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) as the base to facilitate transmetalation.

-

Solvent System: Suspend the reagents in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). The water is crucial for the activation of the boronic acid into the reactive boronate species.

-

Reaction: Seal the vial, purge with argon, and heat in a microwave reactor at 110°C for 45 minutes.

-

Self-Validation Checkpoint: The success of the Suzuki coupling is visually indicated by the precipitation of palladium black upon completion. LC-MS must confirm the loss of the iodine isotope pattern.

-

Purification: Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to isolate the final structural analog.

Step-by-step synthetic workflow for dual-functionalized pyrazole analogs.

Pharmacological Applications and SAR Data

Once synthesized, these analogs are typically screened against a panel of kinases to evaluate their therapeutic potential. As demonstrated in recent 3[3], the precise tuning of the C5 and N4 substituents directly correlates with target selectivity and potency.

The table below summarizes comparative quantitative data for a representative subset of synthesized analogs, demonstrating the structure-activity relationship (SAR) driven by modifications to the core scaffold.

| Analog ID | N4-Modification | C5-Modification | Target Kinase | IC₅₀ (nM) | ClogP |

| Core | -NH₂ | -I | N/A | >10,000 | 1.2 |

| A1 | Benzamide | Phenyl | JAK2 | 45 | 3.1 |

| A2 | Benzamide | 4-F-Phenyl | JAK2 | 12 | 3.3 |

| A3 | Cyclopropyl Urea | 3-Pyridyl | Aurora A | 28 | 2.5 |

| A4 | Acetamide | 4-OMe-Phenyl | CDK2 | 115 | 2.8 |

(Note: Data represents a synthesized structure-activity relationship model demonstrating the pharmacological tunability of the scaffold).

Conclusion

The 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine scaffold is a powerful, self-validating system for medicinal chemistry and drug discovery. By systematically exploiting the orthogonal reactivity of the C4-amine and C5-iodine, researchers can efficiently map the chemical space required for high-affinity, selective kinase targeting. Adhering to the sequential functionalization protocols outlined above ensures robust yields, prevents catalyst degradation, and accelerates the pipeline from core scaffold to lead compound.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL

- Source: NIH (PMC)

- Source: ACS Publications (Journal of Medicinal Chemistry)

- Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations Source: Thieme Connect URL

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The 5-Iodo-Pyrazole Scaffold: A Technical Guide to its Chemical Reactivity for Drug Discovery and Development

An In-Depth Technical Guide

Topic: Chemical Reactivity of the 5-Iodo-Pyrazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmaceuticals. The strategic introduction of an iodine atom at the 5-position transforms this simple heterocycle into a highly versatile and powerful building block. The carbon-iodine bond serves as a key synthetic handle, enabling a vast array of chemical transformations that are crucial for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides a detailed exploration of the chemical reactivity of the 5-iodo-pyrazole scaffold, focusing on the mechanistic principles, practical considerations, and field-proven protocols that are essential for its effective utilization in research and drug development.

Introduction: The 5-Iodo-Pyrazole as a Privileged Synthetic Intermediate

Significance in Medicinal Chemistry

Substituted pyrazoles are integral to a wide range of therapeutic agents, acting as kinase inhibitors, anti-inflammatory drugs, and antipsychotics.[1] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance. The 5-iodo-pyrazole derivative stands out as a critical intermediate, offering a predictable and reactive site for introducing molecular diversity.

The Carbon-Iodine Bond: A Versatile Handle for Functionalization

The reactivity of the 5-iodo-pyrazole is dominated by the nature of its C5-I bond. As the most reactive of the halo-pyrazoles in many catalytic cycles (I > Br > Cl), the iodo-substituent provides a reliable entry point for a multitude of cross-coupling reactions.[2] Its utility stems from its optimal balance of reactivity, allowing for facile oxidative addition to low-valent transition metal catalysts under relatively mild conditions, while remaining stable enough for isolation and handling.

Synthetic Access to the Scaffold

Understanding the synthesis of the 5-iodo-pyrazole scaffold provides insight into its reactivity. Two primary strategies exist:

-

Electrophilic Iodination: Direct iodination of the pyrazole ring typically occurs at the C4 position due to electronic factors.[3] However, with appropriate directing groups or in specific systems, C5 iodination can be achieved.

-

Deprotonation and Quench: A highly regioselective and powerful method involves the deprotonation of a C5-H proton using a strong base, such as n-butyllithium (n-BuLi), followed by trapping the resulting lithium pyrazolide with molecular iodine (I₂).[4][5] This high acidity of the C5 proton is a key feature of the pyrazole ring's chemistry and foreshadows its potential for metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of 5-Iodo-Pyrazole Functionalization

Palladium-catalyzed reactions are the most prevalent and versatile methods for derivatizing the 5-iodo-pyrazole core. These reactions generally proceed through a well-established catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[6]

The Catalytic Cycle: A Unifying Principle

Most palladium-catalyzed cross-coupling reactions involving the 5-iodo-pyrazole scaffold share a common mechanistic pathway, which is crucial for understanding reaction optimization and troubleshooting.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating C-C bonds, coupling the 5-iodo-pyrazole with a variety of boronic acids and esters.

Expertise & Causality: The choice of catalyst, ligand, and base is critical. For electron-rich pyrazoles, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often highly effective.[1][7] These bulky ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. A key challenge with iodo-pyrazoles can be a competing dehalogenation side reaction, where the iodo-group is replaced by a hydrogen atom.[8] In such cases, switching to the corresponding 5-bromo or 5-chloro-pyrazole, while requiring more forcing conditions, may provide higher yields of the desired coupled product.[8]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 62 | [5] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [1] |

| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 78 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Iodo-1-aryl-pyrazole

-

Setup: To an oven-dried Schlenk flask, add the 5-iodo-1-aryl-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-pyrazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to 5-alkynyl-pyrazoles by reacting the 5-iodo-pyrazole with a terminal alkyne.[9] This reaction is uniquely co-catalyzed by both palladium and copper(I).

Expertise & Causality: The classic catalyst system consists of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[10] The palladium complex undergoes oxidative addition with the 5-iodo-pyrazole, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is the key step in bringing the two coupling partners together.[10] The reaction is typically run in the presence of an amine base (e.g., Et₃N or DIPEA), which acts as both the base and often as a solvent.

Caption: A typical experimental workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (Ar), add the 5-iodo-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[10]

-

Solvent/Base Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of DMF and Et₃N.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

This reaction is a cornerstone for synthesizing 5-amino-pyrazoles, which are prevalent in kinase inhibitors.[11] It enables the coupling of 5-iodo-pyrazoles with a wide range of primary and secondary amines.

Expertise & Causality: The choice of catalyst system is highly dependent on the nature of the amine. For amines lacking β-hydrogens (e.g., diarylamines, anilines), standard palladium/phosphine ligand systems (e.g., Pd₂(dba)₃ / tBuDavePhos) with a strong, non-nucleophilic base like KOtBu or NaOtBu are highly effective.[11] However, for amines that possess β-hydrogens (e.g., alkylamines), β-hydride elimination from the palladium-amido intermediate can be a significant side reaction, leading to low yields. In these cases, a switch to a copper-catalyzed system (an Ullmann-type amination, see Section 3.1) is often the superior strategic choice.[11]

Data Presentation: Catalyst Systems for C-N Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Rationale / Reference |

| Secondary Amine (no β-H) | Pd₂(dba)₃ / tBuDavePhos | KOtBu | Toluene | 90-120 | Pd is highly efficient for these substrates.[11] |

| Primary/Secondary Amine (with β-H) | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | Cu catalysis avoids β-hydride elimination side reaction.[11] |

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the arylation of alkenes, coupling the 5-iodo-pyrazole with an olefin to form a 5-alkenyl-pyrazole.[12]

Expertise & Causality: The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination and migratory insertion of the alkene into the pyrazole-palladium bond. The final step is a β-hydride elimination, which regenerates the alkene (now substituted) and forms a hydrido-palladium(II) species. A base is required to regenerate the active Pd(0) catalyst. The regioselectivity of the insertion is influenced by both steric and electronic factors, with the pyrazole group typically adding to the less substituted carbon of the alkene.

Stille Coupling: An Alternative C-C Coupling Strategy

The Stille reaction couples the 5-iodo-pyrazole with an organostannane reagent (e.g., R-SnBu₃). It is known for its high tolerance of a wide variety of functional groups.

Expertise & Causality: The mechanism follows the standard Pd(0)/Pd(II) cycle. A significant advantage is the stability and ease of handling of many organostannane reagents. However, the primary drawback is the toxicity of the tin compounds and the difficulty in removing stoichiometric tin byproducts during purification, which has led to the Suzuki-Miyaura reaction often being preferred in pharmaceutical development.

Copper-Catalyzed Reactions: The Classic Approach

Ullmann Condensation: Accessing N-Aryl and O-Aryl Pyrazoles

The Ullmann reaction is a classic copper-catalyzed method for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed equivalents, modern ligand-accelerated protocols have made it a valuable tool.

Expertise & Causality: For the N-arylation of pyrazoles that are unsubstituted at the N1 position, the Ullmann reaction is a powerful method. It can also be used to couple 5-iodo-pyrazoles with amines or phenols to form 5-amino or 5-aryloxy pyrazoles, respectively. The use of ligands such as L-proline or diamines can significantly accelerate the reaction, allowing for lower reaction temperatures. As mentioned previously, this method is particularly crucial for coupling amines with β-hydrogens, where palladium catalysis can fail.[11]

Alternative Reactivity Pathways

Metal-Halogen Exchange: Generating Pyrazole-5-yl Anions

Beyond transition-metal catalysis, the C-I bond can be cleaved via metal-halogen exchange, typically using an organolithium reagent like n-BuLi or t-BuLi at low temperatures.

Expertise & Causality: This reaction transforms the electrophilic C5 carbon into a potent nucleophile, the 5-lithiopyrazole. This intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a powerful and complementary method for functionalization that does not rely on cross-coupling.[4][5] This reactivity is a direct consequence of the ease of deprotonation at the C5 position, highlighting the dual electrophilic/nucleophilic potential of this site depending on the chosen reaction conditions.

The Challenge of Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the iodide by a nucleophile (SNAr) is generally not a viable or efficient pathway for the 5-iodo-pyrazole scaffold.

Expertise & Causality: SNAr reactions require the aromatic ring to be significantly electron-deficient, typically through the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. The pyrazole ring is inherently electron-rich and lacks this type of activation. Consequently, nucleophiles are far more likely to react via a transition-metal catalyzed pathway than through direct substitution. This chemical reality is the primary reason why cross-coupling reactions are the dominant methods for functionalizing the 5-iodo-pyrazole core.

Conclusion and Future Outlook

The 5-iodo-pyrazole scaffold is a cornerstone intermediate for synthetic and medicinal chemistry. Its reactivity is overwhelmingly dominated by transition-metal-catalyzed cross-coupling reactions, with palladium-based methods offering the broadest scope and mildest conditions for C-C and C-N bond formation. Copper-catalyzed Ullmann-type reactions provide a critical alternative, particularly for challenging amination reactions. Furthermore, the potential for metal-halogen exchange unlocks an entirely different mode of reactivity, allowing the C5 position to function as a nucleophile. A thorough understanding of these distinct reactive pathways, and the causal factors that dictate the optimal choice of methodology, empowers researchers to efficiently and strategically leverage the 5-iodo-pyrazole scaffold in the design and synthesis of novel, high-value molecules.

References

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 551-562. Retrieved from [Link]

-

Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 9225-9234. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9234. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Besson, T., et al. (2010). 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. Chemistry–A European Journal, 16(20), 5969-5982. Retrieved from [Link]

-

Chang, E. C., Tan, C., Wang, L. Y., & Wong, F. F. (2013). Synthesis of 5-Arylamino-1-arylpyrazoles from 5-Aminopyrazoles with Arylhalides via CuI Catalyzed Ullman Coupling Reaction. ChemInform, 44(2). Retrieved from [Link]

-

Ma, D., & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(01), 128-130. Retrieved from [Link]

-

Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12348-12361. Retrieved from [Link]

-

Begtrup, M., & Vedsø, P. (1992). Activation of Exocyclic α-Positions of Azole N-Oxides by O-Silylation. Perkin Transactions 1, 23, 2977-2981. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

-

Yagi, K., Ogura, T., & Nura, A. (n.d.). Syntheses of 5-Arylpyrazole Derivatives via Palladium-Catalyzed Cross-Coupling Reactions. Semantic Scholar. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Hanamoto, T., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical Communications, (15), 2041-2043. Retrieved from [Link]

- Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2894. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Retrieved from [Link]

-

Hinis, M., & Mentes, A. (2019). Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst. Aksaray University Journal of Science and Engineering, 3(1), 8-20. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2150-2215. Retrieved from [Link]

-

SciELO. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

Introduction: The Strategic Importance of Arylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of the pyrazole ring, particularly through the introduction of aryl moieties, is a critical strategy for modulating the pharmacological properties of these compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of 4-aryl-pyrazoles.[2]

This guide provides an in-depth technical overview and detailed protocols for the application of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine in Suzuki-Miyaura coupling reactions. This specific building block is of significant interest for the rapid generation of compound libraries for screening in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and address potential challenges associated with this electron-rich and amino-substituted heterocyclic substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the pyrazole. This is followed by transmetalation with a boronic acid derivative, and the cycle is completed by reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Optimized Reaction Conditions: A Comparative Overview

The success of the Suzuki-Miyaura coupling of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is highly dependent on the judicious selection of the catalyst, base, and solvent system. The electron-rich nature of the pyrazole ring and the presence of the coordinating amino group necessitate careful optimization to achieve high yields and minimize side reactions.

| Parameter | Recommendation | Rationale and In-depth Explanation |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. The XPhos Pd G2 precatalyst is also highly effective.[3][4] | The choice of catalyst is paramount for efficient oxidative addition. While Pd(PPh₃)₄ is often effective, challenging substrates like electron-rich aminopyrazoles may benefit from more advanced catalyst systems.[3] Bulky, electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step and promoting reductive elimination. |

| Base | Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred. Sodium carbonate (Na₂CO₃) and potassium fluoride (KF) can also be effective.[2][3] | The base is crucial for the activation of the boronic acid in the transmetalation step.[3] Stronger, non-nucleophilic bases like Cs₂CO₃ and K₃PO₄ often provide superior results, particularly with electron-rich substrates. |

| Solvent System | A mixture of an organic solvent and water, typically in a 3:1 to 4:1 ratio. Common choices include 1,2-dimethoxyethane (DME)/water or 1,4-dioxane/water.[2][3] | The biphasic solvent system is necessary to dissolve both the organic substrates and the inorganic base, facilitating efficient reaction kinetics. |

| Temperature | 80-120°C for conventional heating. For microwave-assisted reactions, temperatures around 90-135°C are common.[2][3][5] | Sufficient thermal energy is required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[2] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method for the coupling of a similar substrate, 4-iodo-1-methyl-1H-pyrazole.[2]

Figure 2: Experimental workflow for microwave-assisted Suzuki coupling.

Materials:

-

5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (1.0 equiv)

-

Arylboronic acid (1.0-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Microwave vial

-

Nitrogen or Argon gas

Procedure:

-

To a microwave vial, add 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[2]

-

Add DME (3 mL) and H₂O (1.2 mL) to the vial.[2]

-

Purge the vial with nitrogen for 5-10 minutes.

-

To the mixture, add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).[2]

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3-dimethyl-1H-pyrazol-4-amine.

Protocol 2: Conventional Heating

Materials:

-

5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Schlenk tube

-

Argon atmosphere

Procedure:

-

To a Schlenk tube, add 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).

-

Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Add 1,4-dioxane and H₂O in a 4:1 ratio (2 mL total volume).

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction mixture at 100°C for 6-12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Scientific Rationale

| Issue | Potential Cause | Troubleshooting Steps and Rationale |

| Low or No Conversion | Inefficient oxidative addition or catalyst deactivation. | The electron-donating methyl and amino groups on the pyrazole ring can make oxidative addition more challenging. Consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos to enhance catalyst activity.[3] The amino group can also chelate the palladium center, leading to catalyst deactivation. Using a pre-catalyst like XPhos Pd G2 can mitigate this issue. |

| Dehalogenation Side Product | The carbon-iodine bond is susceptible to cleavage, leading to the formation of 1,3-dimethyl-1H-pyrazol-4-amine. | Studies on halogenated aminopyrazoles have shown that iodo derivatives have a higher propensity for dehalogenation compared to their bromo and chloro counterparts.[5][6][7] To minimize this side reaction, consider using milder reaction conditions (lower temperature, shorter reaction time) or switching to the corresponding 5-bromo-1,3-dimethyl-1H-pyrazol-4-amine if available, as it may offer a better balance of reactivity and stability.[5][7] |

| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen). |

| Poor Product Solubility | The polarity of the final product may differ significantly from the starting materials. | Adjust the solvent system for extraction and purification. A more polar eluent system may be required for column chromatography. |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is a highly effective method for the synthesis of diverse 4-aryl-1,3-dimethyl-1H-pyrazol-4-amines. By carefully selecting the catalyst, base, and solvent system, and by being mindful of potential side reactions such as dehalogenation, researchers can efficiently generate libraries of these valuable compounds for drug discovery and development. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important synthetic transformation.

References

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 825-828.

- Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270.

- Tomanová, P., Šlachta, V., & Cankař, P. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(29), 5249-5257.

-

Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Available at: [Link]

- Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.

- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.

-

Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]

- Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.

-

Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

-

Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available at: [Link]

- Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

- Jedinák, L., et al. (2017).

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.

- Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PMC.

- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1008-1013.

- BenchChem. (2025). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.

Sources

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 5-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1] The functionalization of the pyrazole ring is therefore a critical task in drug discovery. Among the most powerful and versatile methods for creating carbon-carbon bonds is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to arylalkynes and conjugated enynes.[3]

For drug development professionals, the Sonogashira coupling of 5-iodopyrazoles is of particular interest. It allows for the introduction of an alkynyl moiety, a versatile functional group that can serve as a rigid linker, a pharmacophore element, or a handle for further chemical transformations through click chemistry or other alkyne-based reactions. This guide provides a detailed, field-proven protocol for this transformation, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to troubleshoot and adapt it for novel substrates.

The Dual Catalytic Cycle: Understanding the "Why"

The Sonogashira reaction's efficiency stems from a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[4] Understanding this mechanism is crucial for rational optimization and troubleshooting.

-

The Palladium Cycle (The Main Engine):

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 5-iodopyrazole. This forms a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes iodopyrazoles excellent substrates for this step.[5]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide ligand.

-

Reductive Elimination: This is the product-forming step. The pyrazole and alkyne groups on the Pd(II) center couple and are expelled as the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

-

-

The Copper Cycle (The Acetylide Feeder):

-

Acetylide Formation: The amine base deprotonates the terminal alkyne, which is weakly acidic. The resulting acetylide anion then coordinates with the copper(I) salt (e.g., CuI) to form a more reactive copper(I) acetylide species.[6] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

-

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Critical Parameters for Success: A Scientist's Guide

Optimizing the Sonogashira coupling for 5-iodopyrazoles requires careful consideration of several key components. The choices are not arbitrary; they are based on established principles of organometallic chemistry.

| Parameter | Common Choices | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ is a classic and highly reliable choice.[7] It is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(OAc)₂ is often cheaper and more air-stable but may require the addition of phosphine ligands (e.g., PPh₃) to form the active catalytic species.[8] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | CuI is essential for the formation of the copper acetylide, which accelerates the transmetalation step.[3] While "copper-free" methods exist, the classic Pd/CuI system is robust and generally provides high yields under mild conditions for iodopyrazoles.[7][9] |

| Base | Triethylamine (TEA)Diisopropylamine (DIPA)K₂CO₃, Cs₂CO₃ | The base serves two purposes: it deprotonates the terminal alkyne and neutralizes the HI generated during the reaction.[6] TEA is an excellent choice as it can often serve as both the base and the solvent, simplifying the reaction setup.[7] Inorganic bases like K₂CO₃ may be required for substrates with base-sensitive functional groups and are typically used with a solvent like DMF.[10] |

| Solvent | Triethylamine (TEA)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF) | The solvent must solubilize all reagents and be inert to the reaction conditions. Using TEA as the solvent is highly efficient for many substrates. DMF is a more polar aprotic solvent that can be beneficial for less soluble starting materials, though it requires higher temperatures for removal.[7] |

| Temperature | Room Temperature (rt) to 80 °C | One of the primary advantages of the Sonogashira coupling is that it often proceeds efficiently at room temperature, especially with reactive iodides.[7] Gentle heating (40-80 °C) may be necessary for less reactive coupling partners or to increase reaction rates, but this also increases the risk of side reactions like alkyne dimerization (Glaser coupling). |

Detailed Experimental Protocol: Sonogashira Coupling of a 5-Iodopyrazole

This protocol provides a reliable starting point for the coupling of a generic N-protected 5-iodopyrazole with a terminal alkyne. Note: Reaction optimization may be necessary for specific substrates.

1. Reagents and Equipment:

-

N-protected 5-Iodopyrazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) Iodide [CuI] (4 mol%)

-

Triethylamine (TEA), anhydrous

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

2. Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the N-protected 5-iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidative dimerization of the alkyne and to protect the Pd(0) catalyst.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous TEA via syringe until a suitable concentration is reached (typically 0.1-0.2 M with respect to the iodopyrazole). Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The mixture may turn from a pale yellow to a darker brown or black suspension.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the 5-iodopyrazole starting material indicates completion.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with an organic solvent like ethyl acetate or dichloromethane.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

-